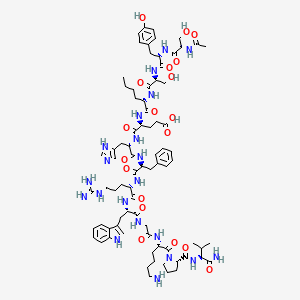
1-Dodecyl-3-methylimidazolium iodide
Descripción general
Descripción
1-Dodecyl-3-methylimidazolium iodide, also known as 1-Lauryl-3-methylimidazolium iodide, is a chemical compound with the empirical formula C16H31IN2. It has a molecular weight of 378.34 . It is typically available in solid form .
Synthesis Analysis
The synthesis of similar imidazolium-based ionic liquids typically involves the reaction of the corresponding alkylimidazole with alkylhalides in an acetonitrile solution . The resulting reaction product is then washed with ethyl ether and dried under vacuum .Molecular Structure Analysis
The molecular structure of 1-Dodecyl-3-methylimidazolium iodide consists of a long alkyl chain attached to an imidazolium ring, which carries a positive charge. The iodide ion associated with the imidazolium cation provides the compound’s overall neutrality .Physical And Chemical Properties Analysis
1-Dodecyl-3-methylimidazolium iodide is a solid at room temperature . It is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Electrochemistry
1-Dodecyl-3-methylimidazolium iodide: is utilized in electrochemical applications due to its excellent conductivity and electrochemical stability. It serves as a non-aqueous electrolyte in devices such as batteries and supercapacitors, where it facilitates the efficient transfer of ions, contributing to enhanced charge storage and power delivery .
Antimicrobial Agents
This compound has shown significant antibacterial and antifungal activity, making it a potential candidate for use as a low-toxicity biocide. Its effectiveness against a wide range of bacteria and fungi, including multidrug-resistant strains, is particularly noteworthy for medical and sanitary applications .
Solar Energy Conversion
In the field of renewable energy, 1-Dodecyl-3-methylimidazolium iodide is used in dye-sensitized solar cells (DSSCs). It acts as a charge-carrier transporter with redox couples, which is crucial for the conversion of solar energy into electricity. Its role in DSSCs highlights its importance in the development of sustainable energy technologies .
Chemical Separations
The ionic liquid’s unique properties are exploited in chemical separations, where it can selectively dissolve and separate compounds based on their polarity and solubility. This application is vital in pharmaceuticals, environmental remediation, and the chemical industry for purifying substances and reducing waste .
Biocatalysis
1-Dodecyl-3-methylimidazolium iodide: is also used in biocatalysis to enhance the efficiency of enzymatic reactions. It can stabilize enzymes and increase their activity, which is beneficial for industrial processes that rely on biocatalysts for the production of chemicals, pharmaceuticals, and biofuels .
Biomass Conversion
In the context of bioenergy, this ionic liquid plays a role in the conversion of biomass into valuable chemicals and fuels. It can break down complex plant materials into simpler molecules, facilitating their transformation into biofuels and contributing to the circular economy .
Polymer Chemistry
The compound is involved in the synthesis and modification of polymers. Its ionic nature can influence polymer properties such as solubility, thermal stability, and mechanical strength, which are critical for creating advanced materials with specific functionalities .
Medicinal Chemistry
Lastly, in medicinal chemistry, 1-Dodecyl-3-methylimidazolium iodide is explored for its potential therapeutic applications. Its interaction with proteins and nucleic acids can lead to the development of new drugs and diagnostic tools, enhancing healthcare outcomes .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
Direcciones Futuras
1-Dodecyl-3-methylimidazolium iodide and similar imidazolium-based ionic liquids have been studied for their potential applications in various fields. For instance, they have been evaluated as antimicrobials against a wide range of bacteria and fungi . They have also been used as electrolytes in dye-sensitized solar cells, leading to high short circuit photocurrent density and high light-to-electricity conversion efficiency . Further investigation into these and other potential applications is ongoing.
Propiedades
IUPAC Name |
1-dodecyl-3-methylimidazol-3-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-16H,3-13H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVJLVQTNZVVRZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C=C[N+](=C1)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049359 | |
| Record name | 1-Dodecyl-3-methylimidazolium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dodecyl-3-methylimidazolium iodide | |
CAS RN |
81995-09-7 | |
| Record name | 1-Dodecyl-3-methylimidazolium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dodecyl-3-methylimidazolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Dodecyl-3-methylimidazolium iodide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS3LR7SY32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















